CerP(d18:1/12:0)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

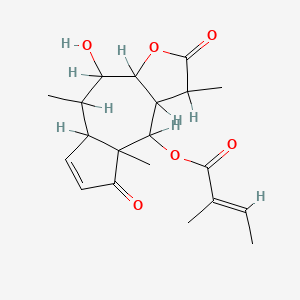

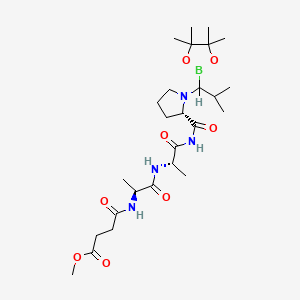

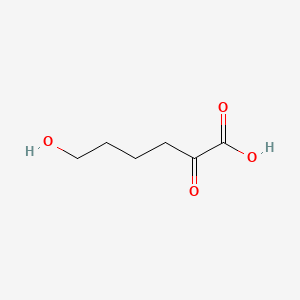

Cerp(D18:1/12:0) belongs to the class of organic compounds known as phosphosphingolipids. These are sphingolipids with a structure based on a sphingoid base that is attached to a phosphate head group. They differ from phosphonospingolipids which have a phosphonate head group. Thus, cerp(D18:1/12:0) is considered to be a ceramide lipid molecule. Cerp(D18:1/12:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Cerp(D18:1/12:0) has been found throughout all human tissues. Within the cell, cerp(D18:1/12:0) is primarily located in the membrane (predicted from logP) and endosome. Cerp(D18:1/12:0) participates in a number of enzymatic reactions. In particular, Cerp(D18:1/12:0) can be biosynthesized from ceramide (D18:1/18:0); which is mediated by the enzyme ceramide kinase. In addition, Cerp(D18:1/12:0) and water can be converted into ceramide (D18:1/18:0) through the action of the enzyme lipid phosphate phosphohydrolase 1. In humans, cerp(D18:1/12:0) is involved in the metachromatic leukodystrophy (MLD) pathway, the sphingolipid metabolism pathway, and the globoid cell leukodystrophy pathway. Cerp(D18:1/12:0) is also involved in a few metabolic disorders, which include the fabry disease pathway, the gaucher disease pathway, and the krabbe disease pathway.

N-dodecanoylsphingosine 1-phosphate is a ceramide 1-phosphate that is the N-dodecanoyl (lauroyl) derivative of sphingosine. It has a role as a metabolite. It derives from a sphingosine and a dodecanoic acid. It is a conjugate acid of a N-dodecanoylsphingosine 1-phosphate(2-).

Aplicaciones Científicas De Investigación

CerP(d18:1/12:0) and Cardiovascular Health

Research has shown that certain ceramides, including Cer(d18:1/16:0), Cer(d18:1/18:0), Cer(d18:1/24:0), and Cer(d18:1/24:1), are significant predictors of cardiovascular death both in patients with stable coronary artery disease (CAD) and acute coronary syndromes (ACS), over and above currently used lipid markers. This may improve the identification of high-risk patients in need of more aggressive therapeutic interventions (Laaksonen et al., 2016). Another study found that higher plasma levels of certain ceramides were associated with major adverse cardiovascular events, emphasizing the potential of ceramides as biomarkers in cardiovascular risk assessment (Mantovani & Dugo, 2020).

CerP(d18:1/12:0) in Biochemical Analysis

Development and validation of a high-throughput LC–MS/MS assay for routine measurement of molecular ceramides, including Cer(d18:1/16:0), Cer(d18:1/18:0), Cer(d18:1/24:0), and Cer(d18:1/24:1), have been crucial in empowering the prediction of fatal outcomes of coronary artery disease (CAD) (Kauhanen et al., 2016).

CerP(d18:1/12:0) in Population-Based Studies

A study examining the FINRISK 2002 cohort revealed that distinct serum ceramides are associated with the risk of incident major adverse cardiovascular events (MACE) in apparently healthy individuals, suggesting new biomarkers of MACE risk (Havulinna et al., 2016).

Propiedades

Nombre del producto |

CerP(d18:1/12:0) |

|---|---|

Fórmula molecular |

C30H60NO6P |

Peso molecular |

561.8 g/mol |

Nombre IUPAC |

[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enyl] dihydrogen phosphate |

InChI |

InChI=1S/C30H60NO6P/c1-3-5-7-9-11-13-14-15-16-18-19-21-23-25-29(32)28(27-37-38(34,35)36)31-30(33)26-24-22-20-17-12-10-8-6-4-2/h23,25,28-29,32H,3-22,24,26-27H2,1-2H3,(H,31,33)(H2,34,35,36)/b25-23+/t28-,29+/m0/s1 |

Clave InChI |

KXEMZGPJXBKYJP-VARSQMIESA-N |

SMILES isomérico |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)NC(=O)CCCCCCCCCCC)O |

SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)NC(=O)CCCCCCCCCCC)O |

SMILES canónico |

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)NC(=O)CCCCCCCCCCC)O |

Descripción física |

Solid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S)-5-[3-[4-[(1S)-6,8-dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl]-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol](/img/structure/B1234977.png)